1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
The compound 1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic molecule featuring three key structural motifs:
A pyridin-2(1H)-one core, which contributes to hydrogen-bonding interactions due to its carbonyl group.
A 1,2,4-oxadiazole ring substituted with an o-tolyl (2-methylphenyl) group, enhancing lipophilicity and steric bulk.
A 4-(2-fluorophenyl)piperazine moiety linked via a 2-oxoethyl spacer, a common pharmacophore in receptor-targeting agents, particularly for serotonin and dopamine receptors .
Properties
IUPAC Name |
1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O3/c1-18-7-2-3-8-19(18)24-28-25(35-29-24)20-9-6-12-32(26(20)34)17-23(33)31-15-13-30(14-16-31)22-11-5-4-10-21(22)27/h2-12H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOMUGGDNKJEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It may act as an agonist or antagonist at serotonin, dopamine, or norepinephrine receptors, modulating the release and uptake of these neurotransmitters. This modulation can influence mood, cognition, and behavior, making it a candidate for treating psychiatric disorders.
Comparison with Similar Compounds
Compound L987-0115: 1-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
- Structural Differences :
- The piperazine substituent is 4-fluorophenyl (para-fluorine) instead of 2-fluorophenyl (ortho-fluorine).
- The 1,2,4-oxadiazole group is substituted with 4-methylphenyl (para-methyl) rather than o-tolyl (ortho-methyl).
- Implications: The para-fluorine on the piperazine may enhance metabolic stability compared to ortho-substituted analogs due to reduced steric hindrance .
Compound SD12-1405: 4-{[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-2-one
- Structural Differences :
- Features a piperazin-2-one core instead of pyridin-2(1H)-one.
- Contains a pyrazole ring substituted with 4-fluorophenyl and a methyl-oxadiazole group.
- Implications: The piperazin-2-one structure reduces hydrogen-bond donor capacity (logD = 0.24 vs. ~1.5 for pyridinone analogs), which may improve solubility but reduce target affinity .
Antiviral Oxadiazole-Pyridyl Derivatives ()
- Representative Examples :
- 1a : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole
- 1b : 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole
- Key Contrasts :
Data Table: Structural and Physicochemical Properties
*Estimated based on structural analogs.
Research Findings and Implications
Receptor Binding and Selectivity
- The 2-fluorophenylpiperazine group in the target compound may confer higher affinity for serotonin (5-HT1A) or dopamine D2 receptors compared to L987-0115’s 4-fluorophenyl analog, as ortho-substituted arylpiperazines are known to modulate receptor selectivity .
Metabolic Stability
Antiviral Potential
Biological Activity
The compound 1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure
The structural formula of the compound includes several functional groups that contribute to its biological properties. Notably, the presence of a piperazine ring and an oxadiazole moiety is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in relation to central nervous system disorders. Its unique structure allows it to interact with various molecular targets, potentially modulating important biological pathways.
Key Biological Activities
- Antidepressant Activity : Compounds with similar piperazine structures have been shown to possess antidepressant properties. The 1-(2-pyrimidinyl)piperazine moiety is known for its role in enhancing serotonin receptor activity, which is crucial for mood regulation .
- Anxiolytic Effects : The compound's ability to influence neurotransmitter systems suggests potential anxiolytic effects, similar to other piperazine derivatives that have been documented to exhibit such properties .
- Inhibition of Monoamine Oxidase (MAO) : Preliminary studies suggest that derivatives of this compound may inhibit MAO enzymes, which play a critical role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and norepinephrine, further supporting its antidepressant and anxiolytic potential .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural similarities with known pharmacological agents:
- Receptor Interaction : The compound likely interacts with serotonin receptors (5-HT receptors), which are pivotal in mood regulation and anxiety management.
- Enzyme Inhibition : By inhibiting enzymes like MAO, the compound may increase the availability of key neurotransmitters in the brain .
Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
Case Studies
Several case studies have explored the therapeutic applications of compounds similar to this compound:
- Clinical Trials : A trial involving a piperazine derivative showed significant improvement in patients with generalized anxiety disorder compared to placebo controls.
- Animal Models : Studies using rodent models demonstrated that administration of related compounds resulted in reduced anxiety-like behaviors and improved depressive symptoms.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with piperazine moieties often exhibit antidepressant properties. The presence of the fluorophenyl group enhances the binding affinity to serotonin receptors, which is crucial for mood regulation. Studies exploring similar piperazine derivatives have shown promising results in preclinical models for treating depression and anxiety disorders .
Anticancer Activity
The oxadiazole and pyridine components are known for their anticancer properties. Similar compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of this compound may provide unique mechanisms of action against various cancer types, making it a candidate for further investigation in oncological pharmacology .
Antimicrobial Properties
The complex structure of this compound suggests potential antimicrobial activity. Research into related compounds has demonstrated effectiveness against a range of bacterial and fungal pathogens. The oxadiazole ring is particularly noted for its antimicrobial properties, which could be leveraged in developing new antibacterial agents .
Structural Analysis
The molecular structure of the compound reveals several functional groups that contribute to its biological activity:
- Piperazine Ring : Enhances receptor binding.
- Oxadiazole Ring : Associated with anticancer and antimicrobial activities.
- Fluorophenyl Group : Modifies pharmacokinetic properties and increases bioactivity.
Study on Antidepressant Effects
A study conducted on similar piperazine derivatives demonstrated a significant reduction in depressive-like behaviors in rodent models when administered at specific dosages. The study highlighted the importance of the piperazine structure in modulating serotonin levels .
Anticancer Screening
In vitro studies on derivatives of this compound showed varying degrees of cytotoxicity against breast cancer cell lines. The results indicated that modifications to the oxadiazole component could enhance efficacy, suggesting a pathway for further drug design .
Antimicrobial Testing
A recent investigation into related compounds revealed substantial antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that compounds with similar structural motifs could serve as lead candidates for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
